molecular formula C7H5Cl2F3N2 B12976820 1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine

1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine

Cat. No.: B12976820
M. Wt: 245.03 g/mol
InChI Key: GNOHEZWODXIPMQ-UHFFFAOYSA-N
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Description

1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of dichloro and trifluoro substituents on the pyridine ring, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Utilized in Suzuki-Miyaura coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms can enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine is unique due to the presence of trifluoroethanamine moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of dichloro and trifluoro substituents enhances its stability and potential for various applications.

Properties

Molecular Formula

C7H5Cl2F3N2

Molecular Weight

245.03 g/mol

IUPAC Name

1-(3,5-dichloropyridin-2-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H5Cl2F3N2/c8-3-1-4(9)5(14-2-3)6(13)7(10,11)12/h1-2,6H,13H2

InChI Key

GNOHEZWODXIPMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(C(F)(F)F)N)Cl

Origin of Product

United States

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